Acorafloxacin
CAS No.: 878592-87-1
Cat. No.: VC0001811
Molecular Formula: C21H23F2N3O4
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 878592-87-1 |
---|---|
Molecular Formula | C21H23F2N3O4 |
Molecular Weight | 419.4 g/mol |
IUPAC Name | 7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C21H23F2N3O4/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29)/b16-11+ |
Standard InChI Key | VMKVDAAFMQKZJS-LFIBNONCSA-N |
Isomeric SMILES | COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O |
SMILES | COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O |
Canonical SMILES | COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O |
Appearance | Solid powder |
Chemical Structure and Mechanism of Action
Structural Characteristics
Acorafloxacin’s molecular formula is , with a molecular weight of 434.44 g/mol . The compound features:
-
A cyclopropyl group at position N1, which improves pharmacokinetic properties and reduces resistance development
-
Fluorine atoms at C6 and C8, enhancing DNA gyrase binding affinity
-
A 3-(2-amino-1-fluoroethylidene)piperidine side chain at C7, crucial for anti-MRSA activity
This configuration confers distinct advantages over earlier fluoroquinolones like norfloxacin (DB01059), particularly in overcoming efflux pump-mediated resistance mechanisms .
Pharmacodynamic Profile
As with other fluoroquinolones, acorafloxacin exerts bactericidal effects through dual inhibition of:
-
DNA gyrase (Topoisomerase II): Essential for DNA supercoiling in Gram-negative bacteria
-
Topoisomerase IV: Critical for chromosome decatenation in Gram-positive organisms
The compound demonstrates a 10-fold higher affinity for S. aureus DNA gyrase compared to ciprofloxacin, with minimum inhibitory concentrations (MICs) of 0.06–0.25 μg/mL against MRSA strains .
Antimicrobial Spectrum and Resistance Profile
In Vitro Activity
Clinical isolates testing reveals acorafloxacin’s broad spectrum:
Pathogen Category | MIC₉₀ (μg/mL) | Comparison to Ciprofloxacin |
---|---|---|
MRSA | 0.25 | 64-fold lower |
Streptococcus pneumoniae | 0.12 | 8-fold lower |
Haemophilus influenzae | 0.03 | Equivalent |
Legionella pneumophila | 0.06 | 4-fold lower |
Bacteroides fragilis | 2.0 | 16-fold lower |
Data compiled from Phase 2 trials and in vitro studies
Notably, acorafloxacin maintains activity against ciprofloxacin-resistant S. aureus (MIC ≤1 μg/mL in 89% of isolates) due to its reduced susceptibility to common quinolone resistance mutations (e.g., gyrA Ser84Leu) .
Resistance Mechanisms
While acorafloxacin demonstrates lower resistance potential than earlier fluoroquinolones, observed resistance mechanisms include:
-
Overexpression of NorA efflux pumps (qacA gene)
-
Alterations in GyrB subunit (Asp437Asn mutation)
Pharmacokinetics and Dosage Optimization
Absorption and Distribution
Phase 1 pharmacokinetic studies demonstrate:
Parameter | Intravenous (400 mg) | Oral (450 mg) |
---|---|---|
Cₘₐₓ (μg/mL) | 8.9 ± 1.2 | 5.3 ± 0.8 |
Tₘₐₓ (h) | 1.0 (infusion end) | 2.5 ± 0.6 |
AUC₀–∞ (μg·h/mL) | 48.6 ± 6.7 | 42.1 ± 5.9 |
Protein Binding | 84% | 84% |
Vd (L/kg) | 1.8 ± 0.3 | - |
Adapted from NCT01198626 and NCT01128530 trial data
The drug achieves high tissue penetration, with lung epithelial lining fluid concentrations reaching 4.1 μg/mL (8× plasma levels) after intravenous administration .
Metabolism and Excretion
Acorafloxacin undergoes limited hepatic metabolism (<15%), primarily via:
-
CYP3A4-mediated N-demethylation
-
Glucuronidation of the C3 carboxyl group
Renal excretion accounts for 62% of elimination, with a terminal half-life of 8.5–11.2 hours permitting once-daily dosing .
Clinical Efficacy in Key Indications
Acute Bacterial Skin and Skin Structure Infections
In the Phase 2 NCT01128530 trial comparing acorafloxacin (450 mg oral/400 mg IV) to linezolid:
Endpoint | Acorafloxacin (n=142) | Linezolid (n=138) | Risk Difference (95% CI) |
---|---|---|---|
Clinical Cure (TOC) | 83.1% | 80.4% | +2.7% (-5.9 to +11.3) |
Microbiological Eradication | 78.6% | 75.9% | +2.7% (-8.1 to +13.5) |
MRSA Cure Rate | 81.3% (26/32) | 78.1% (25/32) | +3.2% (-19.1 to +25.5) |
TOC: Test-of-cure at 7–14 days post-treatment
The non-inferiority margin of -10% was met for all primary endpoints, with comparable adverse event rates (22.5% vs 24.6%) .
Community-Acquired Pneumonia
Although the NCT01198626 trial was terminated early due to slow enrollment (n=87), preliminary data showed:
Parameter | Acorafloxacin (n=44) | Moxifloxacin (n=43) |
---|---|---|
Clinical Success | 84.1% | 81.4% |
Radiographic Improvement | 79.5% | 76.7% |
MRSA Eradication | 2/2 (100%) | 1/1 (100%) |
Success defined as resolution of fever, cough, and dyspnea at TOC
Adverse Effect | Acorafloxacin (n=935) | Comparator (n=1,307) |
---|---|---|
Nausea | 8.2% | 6.9% |
Headache | 5.1% | 4.3% |
Diarrhea | 3.7% | 3.1% |
QT Prolongation | 1.1% | 0.8% |
Tendinopathy | 0.3% | 0.2% |
Data from six RCTs including delafloxacin and levonadifloxacin comparators
No cases of phototoxicity or severe hepatotoxicity were reported, distinguishing acorafloxacin from earlier fluoroquinolones .
Regulatory Developments
The U.S. FDA granted acorafloxacin:
-
Qualified Infectious Disease Product (QIDP) designation (2013)
Despite promising Phase 2 results, further development was paused in 2015 due to strategic portfolio decisions by the sponsor. As of 2025, no Phase 3 trials are actively recruiting .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume